Technical Guide: Chemical Properties and Synthetic Overview of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
Technical Guide: Chemical Properties and Synthetic Overview of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the chemical properties, synthetic methodology, and safety considerations for 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde (CAS No: 26815-04-3). As a key intermediate in the synthesis of various active pharmaceutical ingredients, a thorough understanding of its characteristics is essential for its effective application in drug discovery and development. This guide consolidates available data on its physicochemical properties, provides a detailed, plausible experimental protocol for its synthesis, and discusses its spectral characteristics and safety profile.
Chemical and Physical Properties
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde is a substituted benzaldehyde (B42025) derivative. Its core structure consists of a benzaldehyde ring functionalized with a piperidin-ethoxy group at the para position. This compound typically presents as a liquid, ranging in color from light yellow to brown.[1][2][3]
General and Physicochemical Data
The key identifying and physical properties of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 26815-04-3 | [1][4] |
| Molecular Formula | C₁₄H₁₉NO₂ | [1][2][3] |
| Molecular Weight | 233.31 g/mol | [1][2][3] |
| Appearance | Light yellow to brown liquid | [1][2] |
| Purity | ≥98% (by GC) | [5] |
| SMILES | O=Cc1ccc(OCCN2CCCCC2)cc1 | [3] |
| Storage Conditions | 2-8°C, protect from light | [1][3] |
Synthesis Methodology
The synthesis of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde is most commonly achieved via a Williamson ether synthesis. This method involves the reaction of 4-hydroxybenzaldehyde (B117250) with a suitable 2-(piperidin-1-yl)ethyl halide, typically 1-(2-chloroethyl)piperidine (B1294334), in the presence of a base.
Detailed Experimental Protocol
The following protocol describes a standard laboratory procedure for the synthesis of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde, adapted from established methods for similar etherifications.[6]
Materials:
-
4-Hydroxybenzaldehyde
-
1-(2-Chloroethyl)piperidine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0-2.5 eq.). Stir the mixture at room temperature for 15-20 minutes.
-
Addition of Alkylating Agent: Add 1-(2-chloroethyl)piperidine hydrochloride (1.1-1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-100°C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzaldehyde) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding it to a beaker of cold deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate in hexane (B92381) as the eluent, to yield the final product as a pure liquid.
Spectral Properties
While experimental spectra for this specific compound are not widely published, its spectral characteristics can be reliably predicted based on its chemical structure.
¹H NMR Spectroscopy
The expected proton NMR signals are:
-
Aldehyde Proton (-CHO): A singlet peak at ~9.8-10.0 ppm.
-
Aromatic Protons: Two doublets in the aromatic region (approx. 6.9-7.8 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The doublet downfield corresponds to the protons ortho to the aldehyde group, while the upfield doublet corresponds to the protons ortho to the ethoxy group.
-
Ethoxy Protons (-O-CH₂-CH₂-N): Two triplets. The triplet for the -O-CH₂- protons is expected around 4.1-4.3 ppm. The triplet for the -CH₂-N protons is expected further upfield, around 2.7-2.9 ppm.
-
Piperidine (B6355638) Protons: A series of multiplets in the aliphatic region (approx. 1.4-2.6 ppm) corresponding to the 10 protons on the piperidine ring.
¹³C NMR Spectroscopy
The expected carbon NMR signals include:
-
Aldehyde Carbonyl: A signal at ~190-192 ppm.
-
Aromatic Carbons: Signals between ~114 ppm and ~164 ppm. The carbon attached to the oxygen will be the most downfield in this region, and the aldehyde-bearing carbon will be around ~130-132 ppm.
-
Ethoxy Carbons: A signal for -O-CH₂- around 66-68 ppm and a signal for -CH₂-N around 57-59 ppm.
-
Piperidine Carbons: Signals in the aliphatic region, typically between 23-55 ppm.
Infrared (IR) Spectroscopy
Key IR absorption peaks would include:
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak peaks around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C-O Stretch (Aryl Ether): A strong peak around 1250-1260 cm⁻¹.
-
C-N Stretch (Tertiary Amine): A peak in the 1020-1250 cm⁻¹ region.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 233. A prominent fragment would be expected from the cleavage of the C-C bond beta to the nitrogen atom, resulting in a fragment at m/z = 98 (the piperidinylmethylene cation, [C₅H₁₀N-CH₂]⁺).
Reactivity and Applications
As an aldehyde, this compound is susceptible to oxidation to the corresponding carboxylic acid and can undergo various nucleophilic addition and condensation reactions at the carbonyl group. Its primary documented use is as a drug intermediate.[7][8] The piperidine and ether functionalities introduce properties often sought in medicinal chemistry, such as improved solubility and the ability to form salt derivatives.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.
Hazard Identification
Based on available safety data sheets, the compound is classified with the following hazards:
-
H412: Harmful to aquatic life with long lasting effects.[1][9]
-
May cause skin irritation and respiratory irritation.
Precautionary Measures
The following precautionary statements are advised:
-
P264: Wash hands thoroughly after handling.[9]
-
P273: Avoid release to the environment.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[1]
-
P501: Dispose of contents/container in accordance with local regulations.[9]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.
References
- 1. 3-METHOXY-4-(2-PIPERIDIN-1-YL-ETHOXY)-BENZALDEHYDE CAS#: 46995-88-4 [m.chemicalbook.com]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 4. 4-[2-(1-Piperidinyl)ethoxy]benzaldehyde | 26815-04-3 [chemicalbook.com]
- 5. cenmed.com [cenmed.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rsc.org [rsc.org]
